molecular formula C11H15NS2 B056758 1-Piperidin-1-yl-2-thiophen-2-ylethanethione CAS No. 114373-81-8

1-Piperidin-1-yl-2-thiophen-2-ylethanethione

Cat. No.: B056758
CAS No.: 114373-81-8
M. Wt: 225.4 g/mol
InChI Key: ACCDAMDDJVYCML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione is an organic compound that features a piperidine ring and a thiophene ring connected by an ethanethione linker

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione typically involves the reaction of piperidine with 2-bromoethanethione in the presence of a base. The reaction conditions often include:

    Solvent: Commonly used solvents include dichloromethane or ethanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Bases such as potassium carbonate or sodium hydroxide are often used to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of 1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ethanethione linker can be reduced to form ethanethiol derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Ethanethiol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, while the thiophene ring can participate in electron transfer processes. The ethanethione linker provides flexibility and enhances the compound’s ability to bind to its targets.

Comparison with Similar Compounds

    1-(Piperidin-1-yl)-2-(furan-2-yl)ethanethione: Similar structure but with a furan ring instead of a thiophene ring.

    1-(Morpholin-4-yl)-2-(thiophen-2-yl)ethanethione: Contains a morpholine ring instead of a piperidine ring.

    1-(Piperidin-1-yl)-2-(benzothiophen-2-yl)ethanethione: Features a benzothiophene ring instead of a thiophene ring.

Uniqueness: 1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione is unique due to its combination of a piperidine ring and a thiophene ring, which imparts distinct chemical and biological properties

Properties

CAS No.

114373-81-8

Molecular Formula

C11H15NS2

Molecular Weight

225.4 g/mol

IUPAC Name

1-piperidin-1-yl-2-thiophen-2-ylethanethione

InChI

InChI=1S/C11H15NS2/c13-11(9-10-5-4-8-14-10)12-6-2-1-3-7-12/h4-5,8H,1-3,6-7,9H2

InChI Key

ACCDAMDDJVYCML-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=S)CC2=CC=CS2

Canonical SMILES

C1CCN(CC1)C(=S)CC2=CC=CS2

Synonyms

Piperidine, 1-[2-(2-thienyl)-1-thioxoethyl]- (9CI)

Origin of Product

United States

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